Baloxavir-d4
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Overview
Description
Baloxavir-d4 is a deuterated analog of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of Baloxavir marboxil by tracking the deuterium-labeled compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir-d4 involves the incorporation of deuterium atoms into the Baloxavir marboxil molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Deuterium can be introduced by substituting hydrogen atoms with deuterium in the presence of deuterated reagents.
Grignard Reaction: A Grignard reagent containing deuterium can be used to introduce deuterium atoms into the molecule.
Friedel-Crafts Acylation: This reaction can be used to introduce deuterium into aromatic rings by using deuterated acylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Deuterium Exchange Reactions: Using deuterated solvents and reagents to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Baloxavir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated analogs of its metabolites.
Reduction: Reduction reactions can be used to study the stability and reactivity of the deuterated compound.
Substitution: Deuterium atoms can be substituted with other functional groups to study the effects on the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Deuterated halides, deuterated acids.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Baloxavir marboxil’s metabolites and derivatives with modified functional groups .
Scientific Research Applications
Baloxavir-d4 is used in various scientific research applications, including:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Baloxavir marboxil in biological systems.
Pharmacodynamic Studies: Understanding the drug’s mechanism of action and its effects on the influenza virus.
Metabolic Pathway Analysis: Studying the metabolic pathways of Baloxavir marboxil and identifying its metabolites.
Drug Interaction Studies: Investigating potential interactions between Baloxavir marboxil and other drugs
Mechanism of Action
Baloxavir-d4, like Baloxavir marboxil, inhibits the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the initiation of viral mRNA synthesis, thereby blocking viral replication. The molecular targets include the polymerase acidic protein subunit, and the pathways involved are related to viral RNA transcription and replication .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza, but it inhibits neuraminidase rather than the polymerase acidic protein.
Zanamivir: Similar to Oseltamivir, it is a neuraminidase inhibitor used to treat influenza.
Peramivir: Another neuraminidase inhibitor used for the treatment of influenza.
Uniqueness of Baloxavir-d4
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Unlike neuraminidase inhibitors, this compound targets the polymerase acidic protein, providing a different mechanism of action and potentially reducing the likelihood of resistance development .
Properties
Molecular Formula |
C24H19F2N3O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2 |
InChI Key |
FIDLLEYNNRGVFR-KZRIHOBTSA-N |
Isomeric SMILES |
[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H] |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Origin of Product |
United States |
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